molecular formula C16H15BrN2O5 B11107536 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2,4-dihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11107536
M. Wt: 395.20 g/mol
InChI Key: XRHBYGIBXNTAKA-QGMBQPNBSA-N
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Description

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated phenoxy group, a methoxy group, and a hydrazide linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-BROMO-2-METHOXYPHENOXY)-N’-[(E)-(2,4-DIHYDROXYPHENYL)METHYLENE]ACETOHYDRAZIDE stands out due to its combination of brominated phenoxy and hydrazide functionalities, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various research fields.

Properties

Molecular Formula

C16H15BrN2O5

Molecular Weight

395.20 g/mol

IUPAC Name

2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H15BrN2O5/c1-23-15-6-11(17)3-5-14(15)24-9-16(22)19-18-8-10-2-4-12(20)7-13(10)21/h2-8,20-21H,9H2,1H3,(H,19,22)/b18-8+

InChI Key

XRHBYGIBXNTAKA-QGMBQPNBSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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